molecular formula C15H10ClN3O B3032607 2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- CAS No. 28832-58-8

2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]-

Cat. No.: B3032607
CAS No.: 28832-58-8
M. Wt: 283.71
InChI Key: GLVGIWOEYVSICM-UHFFFAOYSA-N
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Description

Historical Development of Pyridylazo-Naphthol Compounds

Pyridylazo-naphthol compounds emerged in the mid-20th century as versatile chelating agents for transition metal analysis. The prototypical example, 1-(2-pyridylazo)-2-naphthol (PAN), was first reported by Cheng and Bray in 1955 as a spectrophotometric reagent for zinc, copper, and cadmium. Its synthesis involved coupling diazonium salts derived from 2-aminopyridine with 2-naphthol, a method later adapted for derivatives like 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol. Early applications focused on colorimetric metal detection due to PAN’s distinct red complexes with d-block elements.

Structural refinements introduced chloro-substituents to enhance selectivity and stability. For instance, the 5-chloro group on the pyridine ring in 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol increases electron withdrawal, strengthening metal-ligand bonds. This modification also improves solubility in organic solvents, facilitating extraction-based pre-concentration methods. Table 1 summarizes key pyridylazo-naphthol compounds and their analytical applications.

Table 1: Evolution of Pyridylazo-Naphthol Ligands

Compound Year Introduced Key Metal Targets Molar Absorptivity (L·mol⁻¹·cm⁻¹)
PAN 1955 Cu(II), Zn(II), Cd(II) 2.1×10⁴ (Cu-PAN at 550 nm)
PAR (4-(2-pyridylazo)resorcinol) 1961 Rare earth elements 4.8×10⁴ (La-PAR at 520 nm)
5-Chloro-PAN derivative 2023 Mn(II), Fe(III), Cr(III) 3.3×10⁴ (Mn complex at 615 nm)

The synthesis of these ligands typically follows a two-step diazotization and coupling process. For 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol, 5-chloro-2-aminopyridine is diazotized with nitrous acid, then coupled to 2-naphthol under alkaline conditions. Yield optimization studies show that maintaining temperatures below 5°C during diazonium salt formation is critical to prevent decomposition.

Role of Diazenyl Functionality in Ligand Design

The diazenyl (-N=N-) group serves as the structural backbone for metal coordination in pyridylazo-naphthol ligands. This moiety acts as a terdentate site, binding metals through:

  • The pyridine nitrogen atom,
  • One azo nitrogen atom,
  • The deprotonated hydroxyl oxygen from the naphthol group.

Density functional theory (DFT) studies on 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol reveal that the chloro-substituent lowers the ligand’s LUMO energy by 0.7 eV compared to PAN, enhancing electron-accepting capacity. This stabilizes metal complexes, as evidenced by higher thermal decomposition temperatures (>300°C vs. PAN’s 190°C). The bonding parameters for a representative manganese complex are detailed in Table 2.

Table 2: Bonding Characteristics of Mn(II) Complex with 5-Chloro-PAN Derivative

Bond Type Bond Length (Å) Vibrational Frequency (cm⁻¹)
Mn–O (naphthol) 2.12 547
Mn–N (azo) 2.08 478
Mn–N (pyridine) 2.15 485

The diazenyl group also enables pH-dependent complexation. Below pH 3, the ligand remains protonated, but deprotonation occurs at higher pH, facilitating metal binding. For example, the Mn(II) complex of 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol forms optimally at pH 8–9, exhibiting a molar ratio of 1:2 (metal:ligand). This stoichiometry suggests a hexacoordinate geometry, with two ligands occupying three binding sites each.

Applications in spectrophotometry leverage the ligand’s ability to shift absorption maxima upon metal binding. The 5-chloro derivative complexes with Cr(III) at 615 nm (ε = 11,200 L·mol⁻¹·cm⁻¹), whereas free ligand absorbs at 380 nm. Such shifts enable selective quantification in multicomponent systems, with detection limits as low as 0.2 ppm for chromium in aqueous samples.

Recent advances explore antimicrobial activity. The Mn(II) complex of this ligand inhibits E. coli growth at 25 µg/mL, attributed to synergistic effects between the metal ion and ligand’s aromatic system. Molecular docking studies show a binding energy of -8.9 kcal/mol to E. coli’s DNA gyrase (PDB: 1HNJ), suggesting intercalation as a mechanism.

Properties

IUPAC Name

1-[(5-chloropyridin-2-yl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-11-6-8-14(17-9-11)18-19-15-12-4-2-1-3-10(12)5-7-13(15)20/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVGIWOEYVSICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40707086
Record name 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28832-58-8
Record name 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

5-Chloro-2-pyridinamine undergoes diazotization in an acidic medium (HCl) with sodium nitrite (NaNO₂) at 0–5°C. The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the amine to yield a diazonium chloride intermediate. Key parameters include:

  • Molar ratio : A 1:1.1 ratio of amine to NaNO₂ ensures complete conversion while minimizing side reactions.
  • Temperature control : Maintaining temperatures below 5°C prevents premature decomposition of the diazonium salt.
  • Acid concentration : Concentrated HCl (≥35%) stabilizes the diazonium ion, with excess acid neutralizing liberated hydroxide ions.

Catalytic Enhancements

Recent advances employ nano-catalysts like silica-supported periodic acid (nano-SPIA) to accelerate diazotization. In comparative studies, 0.05 g of nano-SPIA reduced reaction time from 45 to 30 minutes while improving yields from 47% to 89%.

Azo Coupling with 2-Naphthalenol

The diazonium salt is coupled with 2-naphthalenol under alkaline conditions to form the target azo compound.

Coupling Reaction Protocol

  • Base selection : Sodium hydroxide (2.5 M) deprotonates 2-naphthalenol, forming a phenoxide ion that enhances nucleophilic reactivity at the ortho position relative to the hydroxyl group.
  • Stoichiometry : A 1:1 molar ratio of diazonium salt to 2-naphthalenol minimizes poly-azo byproducts.
  • Temperature : Coupling at 0–10°C ensures regioselectivity, favoring ortho substitution over para.

Representative procedure :

  • Dissolve 2-naphthalenol (0.38 g, 2.6 mmol) in 2 mL of 2.5 M NaOH.
  • Cool the solution in an ice-water bath and add the diazonium salt dropwise under vigorous stirring.
  • Stir for 10 minutes, then gradually warm to room temperature.

Solvent and Additive Effects

  • Aqueous-organic biphasic systems : Ethanol-water mixtures (1:1 v/v) improve solubility of both reactants, enhancing coupling efficiency by 15–20%.
  • Salting-out agents : Sodium chloride (1 g) precipitates the product post-reaction, simplifying isolation.

Alternative Synthetic Approaches

Solid-Phase Mechanochemical Synthesis

Ball milling 5-chloro-2-pyridinamine, NaNO₂, and 2-naphthalenol in the presence of KHSO₄ yields the target compound in 82% purity without solvent. This method reduces waste but requires precise control over milling time (20–30 minutes) and frequency (25 Hz).

Microwave-Assisted Coupling

Microwave irradiation (100 W, 70°C, 5 minutes) accelerates the coupling step, achieving 94% conversion compared to 78% under conventional heating.

Optimization of Reaction Conditions

Yield Maximization Strategies

Parameter Optimal Value Yield (%) Purity (%)
Temperature (°C) 0–5 89 98
Nano-SPIA (g) 0.05 92 97
NaOH Concentration 2.5 M 85 96

Byproduct Mitigation

  • pH adjustment : Maintaining pH 9–10 during coupling suppresses diazonium salt hydrolysis.
  • In situ monitoring : UV-Vis spectroscopy at λₘₐₓ = 498 nm tracks azo bond formation in real time.

Analytical Characterization

Spectroscopic Validation

  • UV-Vis : λₘₐₓ = 498 nm (azo bond n→π* transition).
  • IR : Peaks at 3441 cm⁻¹ (O-H stretch), 1609 cm⁻¹ (C=N stretch), and 756 cm⁻¹ (C-Cl bend).
  • ¹H NMR : Aromatic protons resonate at δ 7.8–8.2 ppm (pyridinyl) and δ 6.9–7.5 ppm (naphthalenol).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water) confirms ≥98% purity with a retention time of 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various biological activities, making it a candidate for drug development. Studies have indicated that compounds with similar structures can exhibit:

  • Antimicrobial Properties : Research suggests that derivatives of naphthalenol can inhibit the growth of certain bacterial strains, which could lead to the development of new antibiotics.
  • Anticancer Activity : Some azo compounds have been studied for their ability to induce apoptosis in cancer cells, making this compound a subject of interest for anticancer research.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Organic Synthesis

2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Azo Dyes : The diazenyl group allows for the formation of azo dyes, which are widely used in textiles and other industries due to their vibrant colors.
  • Building Block for Pharmaceuticals : Its structure can be modified to create various pharmaceutical agents, making it a versatile precursor in drug synthesis.

Chemical Reactivity Studies

Understanding the reactivity of this compound is crucial for its applications. Studies focus on:

  • Interaction with Biological Molecules : Investigating how this compound interacts with proteins and nucleic acids can provide insights into its potential therapeutic effects.
  • Stability and Decomposition Pathways : Analyzing the stability under different conditions helps assess its viability for practical applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various naphthalene derivatives, including our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents.

Case Study 2: Anticancer Research

Research conducted on azo compounds demonstrated that certain derivatives could induce apoptosis in human breast cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity.

Mechanism of Action

The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes. The azo bond can also undergo cleavage under specific conditions, releasing active intermediates that can further react with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared below with structurally related azo-naphthalenol derivatives, focusing on substituent variations and their impacts:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- (Target) 5-Chloro-2-pyridinyl C₁₅H₁₀ClN₃O 283.71 Boiling point: N/A; Density: N/A; Chlorine enhances electron-withdrawing effects.
1-(4-Hydroxyphenylazo)-2-Naphthalenol 4-Hydroxyphenyl C₁₆H₁₂N₂O₂ 264.28 Associated with enzymes (e.g., alkaline phosphatase); polar due to -OH group.
1-[(5-Methyl-2-Pyridyl)Imino]Methyl-2-Naphtholate 5-Methyl-2-pyridinyl C₁₇H₁₃N₃O₂ 307.30 Steric hindrance from methyl group; characterized via X-ray diffraction.
2-Naphthalenol, 1-[2-(3-Methyl-4-Nitrophenyl)Diazenyl]- 3-Methyl-4-nitrophenyl C₁₇H₁₃N₃O₃ 307.30 Nitro group increases electron-withdrawing effects; higher molecular weight.
2-Naphthalenol, 1-[2-(5-Chloro-2-Hydroxyphenyl)Diazenyl]- 5-Chloro-2-hydroxyphenyl C₁₆H₁₁ClN₂O₂ 298.72 Boiling point: 464.8°C; Density: 1.37 g/cm³; dual -OH and -Cl substituents.
Key Observations:
  • Electronic Effects: Chlorine (target compound) and nitro groups () are electron-withdrawing, enhancing stability and reactivity in electrophilic environments.
  • Physical Properties : The hydroxyphenyl derivative () exhibits a high boiling point (464.8°C) and density (1.37 g/cm³), likely due to intermolecular hydrogen bonding . Data gaps for the target compound’s melting/boiling points highlight areas for further study.

Biological Activity

2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl] is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its azo group linked to a naphthol structure, which is known for its reactivity and interaction with biological systems. The molecular formula is C15H11ClN3OC_{15}H_{11}ClN_3O with a molecular weight of approximately 274.72 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest for further studies.

1. Antimicrobial Properties

Research has indicated that compounds similar to 2-naphthalenol exhibit significant antimicrobial activities. For instance, studies on related naphthol derivatives have shown that they can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .

2. Anticancer Activity

The anticancer potential of naphthol derivatives has been widely studied. Azo compounds, including those related to 2-naphthalenol, have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that such compounds can induce apoptosis in human cervical cancer cells (HeLa) and colon cancer cells (HCT116). The effectiveness appears to correlate with the presence of specific functional groups that enhance their ability to interact with cellular targets .

3. Enzyme Inhibition

Inhibitory effects on enzymes such as tyrosinase have been documented for naphthol compounds. Tyrosinase is crucial in melanin synthesis and is a target for skin-related disorders. Compounds like 2-naphthalenol can serve as competitive inhibitors, potentially leading to therapeutic applications in hyperpigmentation disorders .

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial properties of various naphthol derivatives found that 2-naphthalenol exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This suggests substantial potential for development as an antimicrobial agent .

Case Study 2: Anticancer Mechanisms

In vitro studies on the cytotoxic effects of azo derivatives showed that treatment with 2-naphthalenol led to increased apoptosis in HeLa cells, with a significant reduction in cell viability observed at concentrations above 20 µM after 48 hours. Flow cytometry analysis indicated that the compound promotes early apoptotic changes, highlighting its potential as an anticancer agent .

Research Findings

Study Findings Implications
Demonstrated antimicrobial activity against E. coliPotential use in developing new antibiotics
Induced apoptosis in HeLa cellsPossible application in cancer therapy
Inhibited tyrosinase activityTherapeutic implications for skin disorders

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]-?

  • Methodological Answer : The compound can be synthesized via diazo coupling reactions between 5-chloro-2-pyridinyl diazonium salts and 2-naphthalenol under controlled pH (4–6) and low temperatures (0–5°C). Alternative routes include the Mannich reaction for introducing substituents, as demonstrated in structurally similar azo-naphthol derivatives . Solvent selection (e.g., ethanol/water mixtures) and catalyst optimization (e.g., sodium nitrite/HCl) are critical for yield improvement.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirm the π→π* transition of the azo group (~450–500 nm) and assess solvatochromic effects .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic proton environments and verify diazenyl linkage. Deuterated DMSO or CDCl₃ is preferred for solubility .
  • FTIR : Identify phenolic O–H stretching (~3200–3400 cm⁻¹) and azo (N=N) vibrations (~1450–1600 cm⁻¹) .

Q. How can researchers evaluate the compound’s solubility and stability for experimental design?

  • Methodological Answer : Perform polarity-based solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 2–12). Stability studies should include accelerated degradation under UV light and varying temperatures, monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What computational approaches predict electronic properties and reactivity of this azo-naphthol compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps and charge distribution. Tools like ACD/Labs Percepta predict logP, pKa, and solubility using fragment-based algorithms . Molecular docking studies assess interactions with biological targets (e.g., enzymes) via AutoDock Vina .

Q. How can X-ray crystallography resolve structural ambiguities in analogous azo-naphthol compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (Bruker APEX2/SAINT) with SHELXT/SHELXL refinement determines bond lengths and angles. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding, π-stacking), as shown in (E)-1-[(2,4,6-tribromophenyl)diazenyl]naphthalen-2-ol .

Q. How to address contradictions between in vitro and in vivo toxicity data for naphthalene derivatives?

  • Methodological Answer : Cross-validate using:

  • In vitro : HepG2/HEK293 cell assays for hepatic/renal cytotoxicity (MTT assay, IC₅₀).
  • In vivo : Rodent studies (OECD guidelines) monitoring systemic effects (e.g., hepatic enzymes, histopathology). Statistical meta-analysis (e.g., random-effects models) reconciles interspecies differences .

Q. What strategies improve regioselectivity in diazo coupling reactions for asymmetric azo compounds?

  • Methodological Answer :

  • pH Control : Acidic conditions favor electrophilic attack on electron-rich aromatic rings.
  • Directing Groups : Use –OH or –NH₂ groups on the naphthalenol core to guide coupling at the ortho position .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity (e.g., 50% yield increase at 80°C/10 min) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]-
Reactant of Route 2
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2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]-

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